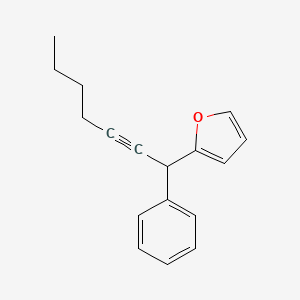

2-(1-Phenylhept-2-yn-1-yl)furan

Description

Structure

3D Structure

Properties

CAS No. |

919283-71-9 |

|---|---|

Molecular Formula |

C17H18O |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

2-(1-phenylhept-2-ynyl)furan |

InChI |

InChI=1S/C17H18O/c1-2-3-4-8-12-16(17-13-9-14-18-17)15-10-6-5-7-11-15/h5-7,9-11,13-14,16H,2-4H2,1H3 |

InChI Key |

XGEPKQRJGYIUIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(C1=CC=CC=C1)C2=CC=CO2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 1 Phenylhept 2 Yn 1 Yl Furan and Structurally Similar Furan Alkyne Frameworks

Elucidation of Catalytic Cycles and Intermediates

The rational design of catalytic cycles is fundamental to developing efficient synthetic methods. For instance, the construction of Au(I)/Au(III) catalytic cycles enables the formation of complex polycyclic structures from furan-alkyne systems through gold-carbene intermediates. smolecule.com These cycles often involve a sequence of oxidative addition, carbon-hydrogen auration, and reductive elimination steps. smolecule.com Hemilabile bidentate ligands can be critical in facilitating the challenging oxidative addition step under mild conditions. smolecule.com In palladium-catalyzed reactions, the cycle may involve nucleophilic attack of a carbonyl oxygen on a Pd(II)-activated alkyne, followed by oxidation of the resulting furanylpalladium(II) intermediate to Pd(IV) and subsequent reductive elimination to regenerate the Pd(II) catalyst. hud.ac.uk

Various reactive intermediates have been proposed and identified in these transformations. Gold(I) catalysis, in particular, is known to activate alkynes towards nucleophilic attack. acs.org This activation leads to the formation of key intermediates that dictate the reaction pathway. In the cycloisomerization of enynols, a cationic spiro intermediate is proposed, which can then undergo rearrangement or ring-opening. pku.edu.cn For intramolecular reactions of furans with alkynes catalyzed by PtCl2, a cyclopropyl (B3062369) platinacarbene complex has been identified as a key intermediate through DFT calculations. acs.org

The table below summarizes some of the key catalytic systems and proposed intermediates in furan-alkyne reactions.

| Catalyst System | Key Intermediate(s) | Reaction Type | Ref. |

| Au(I)/Au(III) | Gold-carbene | Polycyclic structure formation | smolecule.com |

| Pd(II)/Pd(IV) | Furanylpalladium(II/IV) | Furan (B31954) synthesis | hud.ac.uk |

| PtCl2 | Cyclopropyl platinacarbene | Phenol (B47542) synthesis | acs.org |

| Gold(I) | Cationic spiro intermediate | Cycloisomerization | pku.edu.cn |

Pathways Involving Metal Carbene and Vinylidene Intermediates

Metal carbene and vinylidene complexes are pivotal intermediates in many transition metal-catalyzed reactions of alkynes. researchgate.netkoreascience.kr In the context of furan-alkyne frameworks, these intermediates open up unique reaction pathways.

Metal Carbene Intermediates: Gold-catalyzed reactions of furan-alkyne derivatives can proceed through the formation of cyclopropyl gold-carbene species. smolecule.com These intermediates are generated via initial alkyne activation followed by intramolecular cyclization. smolecule.com Subsequent ring-opening, often promoted by an intramolecular aromatic addition, leads to the formation of complex heterocyclic structures with defined stereochemistry. smolecule.com DFT calculations have supported the role of palladium (2-furyl)carbene as a key intermediate in the palladium-catalyzed cross-coupling of ene-yne-ketones to form 2-alkenyl substituted furans. researchgate.net In some cases, Co(III)-carbene radicals can be generated from α-diazocarbonyls and Co(II) complexes, which then react with alkynes to form furans. nih.govorganic-chemistry.org

Vinylidene Intermediates: Metal vinylidene complexes, formed from terminal alkynes, can also be intercepted by intramolecular nucleophiles. The cycloisomerization of alkynols, for example, can proceed through a metal vinylidene intermediate which is then attacked by the pendant alcohol to form a Fischer carbene complex. nih.gov Subsequent steps can then lead to the formation of dihydrofurans. nih.gov Theoretical studies have also explored the reactivity of furan with gold-vinylidene complexes. researchgate.net

Radical Intermediates and Metalloradical Processes

While many furan-alkyne reactions are believed to proceed through ionic or pericyclic mechanisms, the involvement of radical intermediates has also been proposed and demonstrated. chim.it Metalloradical catalysis, in particular, offers an alternative pathway for furan synthesis.

Cobalt(II) porphyrin complexes can activate α-diazocarbonyls to generate Co(III)-carbene radicals. nih.govorganic-chemistry.org These metalloradicals can then undergo a tandem radical addition with alkynes to construct five-membered furan rings. nih.govorganic-chemistry.org This process involves the addition of the carbene radical to the alkyne to form a vinyl radical intermediate, which then undergoes a consecutive radical addition to the carbonyl group, ultimately leading to the furan product. nih.gov This metalloradical cyclization is notable for its ability to tolerate a wide range of functional groups and its complete regioselectivity. nih.govresearchgate.net

In some base-promoted cyclizations of alkynes, the formation of α-aminoalkyl radical intermediates has been proposed, with the t-BuOK/DMSO system acting as a potential initiator. chim.it Additionally, BF3·OEt2 can promote reactions that involve radical intermediates, such as the formation of a vinyl radical which then attacks an oxygen atom. rsc.org

Concerted vs. Stepwise Reaction Mechanisms

The question of whether a reaction proceeds through a concerted or a stepwise mechanism is a fundamental aspect of mechanistic investigation. diva-portal.org For reactions involving furan-alkyne frameworks, both pathways have been considered and are often dependent on the specific substrates and reaction conditions.

Computational studies, such as density functional theory (DFT) calculations, are powerful tools for distinguishing between these mechanistic alternatives. acs.orgresearchgate.net For dehydro-Diels-Alder reactions, which share similarities with some furan-alkyne cycloadditions, calculations have shown that while a concerted reaction is often energetically favored, the energy difference between the concerted and stepwise pathways can be small, particularly for diyne cycloadditions. acs.org In some cases, experimental evidence points towards competing concerted and stepwise mechanisms. acs.org

The mechanism of addition reactions to alkenes and alkynes can be broadly categorized as either concerted (e.g., catalytic hydrogenation) or stepwise (e.g., reactions with Lewis acids). quora.com In the context of furan-alkyne cyclizations, a stepwise mechanism often involves the formation of discrete intermediates, such as zwitterions or carbocations, which can be trapped or detected spectroscopically. A concerted mechanism, on the other hand, involves a single transition state where bond-forming and bond-breaking occur simultaneously. diva-portal.org The nature of the transition state, whether it is "early" or "late," can also provide insight into the reaction mechanism.

Regioselectivity and Stereoselectivity Governing Factors

Controlling regioselectivity and stereoselectivity is a major goal in organic synthesis. In reactions of furan-alkyne frameworks, several factors influence the outcome.

Regioselectivity: The substitution pattern on both the furan ring and the alkyne moiety plays a crucial role. acs.org In gold-catalyzed intramolecular hydroaminations, for example, electron-donating substituents on the alkyne tend to favor a 6-endo-dig cyclization, while electron-withdrawing groups favor a 5-exo-dig pathway. nih.gov In Co(II)-catalyzed metalloradical cyclizations of alkynes with α-diazocarbonyls, complete regioselectivity is often observed, leading to the formation of specific furan isomers. nih.gov The choice of catalyst can also dictate the regiochemical outcome. acs.org

Stereoselectivity: In gold-catalyzed reactions proceeding through cyclopropyl gold-carbene intermediates, the stereochemistry of the final product is controlled by the spatial arrangement of substituents in these intermediates. smolecule.com For (4+3) cycloadditions of oxyallyls with furans, the substitution on the furan ring can be used to control the endo/exo stereochemistry of the cycloadduct. acs.org This control is often attributed to subtle steric and electronic interactions in the transition state. acs.org

The table below highlights key factors influencing selectivity in furan-alkyne reactions.

| Factor | Influence on Selectivity | Example | Ref. |

| Substituents on Alkyne | Regioselectivity (endo vs. exo) | Gold-catalyzed hydroamination | nih.gov |

| Furan Substitution | Stereoselectivity (endo vs. exo) | (4+3) Cycloaddition | acs.org |

| Catalyst | Regioselectivity | Co(II)-metalloradical cyclization | nih.gov |

| Intermediate Geometry | Stereoselectivity | Gold-cyclopropyl carbene | smolecule.com |

Effects of Ligands, Solvents, and Additives on Reaction Outcomes

The choice of ligands, solvents, and additives can have a profound impact on the efficiency, selectivity, and even the mechanistic pathway of a reaction.

Ligands: In gold(I) catalysis, the electronic and steric properties of the ligand can be tuned to modulate the reactivity of the catalyst. nih.gov More donating ligands, such as N-heterocyclic carbenes (NHCs), lead to less electrophilic gold complexes compared to those with phosphine (B1218219) or phosphite (B83602) ligands. nih.gov In palladium-catalyzed furan synthesis, the use of weakly coordinating and π-accepting ligands like acetonitrile (B52724) can enhance catalytic activity by stabilizing the palladium center without blocking active sites. mdpi.com

Solvents: The solvent can influence reaction rates and selectivities by stabilizing or destabilizing transition states and intermediates. In palladium-catalyzed furan synthesis, the choice of solvent is critical, with different solvents leading to varying yields. mdpi.com

Additives/Counterions: The counterion in cationic gold(I) catalysis can significantly affect the reaction outcome. nih.gov Bulky, non-coordinating anions can increase reaction yields by preventing the formation of unproductive catalyst species. nih.gov In some cases, additives can act as co-catalysts. For example, in a gold-catalyzed reaction involving pyrroles and alkynes, isoxazoles were found to act as cocatalysts. acs.org

The following table provides examples of how these factors influence reaction outcomes.

| Factor | Effect | Example | Ref. |

| Ligand (e.g., NHC vs. phosphine) | Modulates catalyst electrophilicity and reactivity. | Gold(I) catalysis | nih.gov |

| Ligand (e.g., acetonitrile) | Enhances catalytic activity. | Palladium-catalyzed furan synthesis | mdpi.com |

| Counterion (e.g., bulky, non-coordinating) | Increases reaction yields. | Gold(I) catalysis | nih.gov |

| Additive (e.g., isoxazole) | Acts as a co-catalyst. | Gold-catalyzed pyrrole-alkyne reaction | acs.org |

Intramolecular vs. Intermolecular Cyclizations

Furan-alkyne frameworks can undergo both intramolecular and intermolecular cyclization reactions, and controlling the selectivity between these two pathways is a key synthetic challenge.

Intramolecular Cyclizations: These reactions are generally favored due to entropic advantages. In the presence of PtCl2, 5-(2-furyl)-1-alkynes undergo intramolecular cyclization to form phenols. acs.org Gold-catalyzed intramolecular α-alkenylation of furans has been developed to synthesize seven-membered-ring-fused furans. pku.edu.cn The regioselectivity of these intramolecular cyclizations (e.g., exo vs. endo) can often be controlled by the substitution pattern on the alkyne. pku.edu.cnnih.gov

Intermolecular Cyclizations: While more challenging, intermolecular reactions between furans and alkynes have also been developed. The first example of an intermolecular reaction of a furan with an alkyne was reported using a cationic binuclear gold complex as the catalyst. acs.org Gold(I)-catalyzed intermolecular cyclization of furans with alkynes can lead to the formation of phenols and indenes. acs.org

The competition between intramolecular and intermolecular pathways can be influenced by substrate concentration, with lower concentrations favoring the intramolecular reaction. The nature of the tether connecting the furan and alkyne in intramolecular substrates also plays a significant role in determining the feasibility and outcome of the cyclization. pku.edu.cn

Computational and Theoretical Chemistry Studies Applied to Furan Alkyne Systems, Including Insights for the Chemical Compound

Density Functional Theory (DFT) for Reaction Mechanism and Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to elucidate the mechanisms of reactions involving furan (B31954) and alkyne moieties, providing a detailed picture of the reaction pathways.

Transition State Characterization and Activation Energy Calculations

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these transition states. By determining the geometry and energy of the TS, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. nih.gov

For instance, in the Diels-Alder reactions of furan with substituted alkynes, DFT calculations at the M06/6-311++G(d,p) level of theory have shown that reactions involving alkynes with electron-withdrawing substituents exhibit lower activation barriers compared to those with electron-donating substituents. researchgate.net In the context of gold-catalyzed cycloisomerization of alkynyl epoxides to furans, DFT calculations have been used to determine the energy barriers for each step, including the opening of the epoxide ring and the subsequent ring closure to form the furan. maxapress.com For example, the formation of the furan ring in one such reaction was found to have a small energy barrier of 2.7 kcal/mol. maxapress.com These calculations often involve frequency analysis to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency. nih.gov

The following table provides a conceptual overview of how activation energies can vary based on substituents in furan-alkyne reactions, as derived from general DFT studies.

| Reactant System | Substituent on Alkyne | Calculated Activation Energy (kcal/mol) | Reference |

| Furan + Substituted Alkyne | Electron-Donating | Higher | researchgate.net |

| Furan + Substituted Alkyne | Electron-Withdrawing | Lower | researchgate.net |

| Alkynyl Epoxide (Au-catalyzed) | Phenyl | ~2.7 (Furan ring formation) | maxapress.com |

Note: The values presented are illustrative and derived from different furan-alkyne systems to show general trends.

Analysis of Intermediates and Their Stability

DFT calculations are crucial for identifying and assessing the stability of intermediates formed during a reaction. In the platinum-catalyzed intramolecular reactions of alkynes with furans, DFT studies have identified a cyclopropyl (B3062369) platinacarbene complex as a key intermediate. acs.orgacs.org The subsequent opening of the cyclopropane (B1198618) and dihydrofuran rings of this intermediate leads to the final product. acs.org Similarly, in gold-catalyzed cycloisomerizations, cationic spiro intermediates have been proposed based on DFT calculations. pku.edu.cn

The stability of these intermediates plays a critical role in determining the reaction pathway. For example, in the hydrogenation of furan on a Pd(111) surface, DFT calculations have shown that hydrofuran (HF) is a reactive intermediate for both further hydrogenation and ring-opening reactions. rsc.orgresearchgate.net The relative stability of different intermediates, such as α-hydrofuran versus β-hydrofuran, can influence the final product distribution. rsc.org

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving furan and alkyne moieties can lead to multiple regioisomeric and stereoisomeric products. DFT calculations can predict the favored isomers by comparing the activation energies of the different possible reaction pathways. researchgate.net

For the Diels-Alder reaction between furan and substituted alkynes, DFT has been used to demonstrate the regioselectivity of the cycloaddition, with the results showing good agreement with experimental findings. nih.govresearchgate.net The regioselectivity in these reactions is often dictated by the nature of the substituents on the oxanorbornadiene intermediates. researchgate.net In gold-catalyzed intramolecular α-alkenylation of furans, DFT calculations have been employed to understand the observed endo-selectivity for the synthesis of seven-membered-ring-fused furans. pku.edu.cn These calculations can help rationalize why one particular isomer is formed over another by examining the transition state energies. pku.edu.cn

Investigation of Catalyst Role and Ligand Effects

DFT studies provide invaluable insights into the role of the catalyst and its ligands in furan-alkyne reactions. In gold-catalyzed reactions, for example, DFT can model the activation of the alkyne by the gold catalyst. nih.gov The electronic properties of the ligands attached to the metal center can significantly influence the catalytic activity and selectivity.

In the gold-catalyzed intramolecular α-alkenylation of furans, the choice of the phosphine (B1218219) ligand on the gold catalyst was found to be crucial for achieving high yields. pku.edu.cn DFT calculations can help to understand how different ligands affect the electronic structure of the catalyst and, consequently, the energy profile of the reaction. Similarly, in the palladium-catalyzed ring expansion of furans, DFT calculations have been used to elucidate the catalytic mechanism, suggesting a stepwise process involving C-H activation. rsc.org

The following table illustrates how different catalysts can lead to different reaction pathways in furan-alkyne systems.

| Catalyst | Reaction Type | Key Intermediate/Mechanism | Reference |

| PtCl₂ | Intramolecular Cyclization | Cyclopropyl platinacarbene | acs.orgacs.org |

| Au(I) complexes | Intramolecular α-alkenylation | Cationic spiro intermediate | pku.edu.cn |

| Pd(PCy₃)₂ | Ring Expansion | C-H bond alumination | rsc.org |

| Co(II) porphyrin | Metalloradical Cyclization | Co(III)-carbene radical | nih.gov |

Solvent Effects on Reaction Dynamics

The solvent in which a reaction is carried out can have a significant impact on its rate and selectivity. DFT calculations can incorporate solvent effects using either implicit or explicit solvent models. rsc.org

In a study on the Diels-Alder reaction of hexafluoro-2-butyne (B1329351) with furan, DFT calculations using different solvent models (water, acetonitrile (B52724), THF) showed that the reaction is feasible under all conditions, but the thermodynamics can be influenced by the solvent polarity. nih.gov Another study on a silver-catalyzed furan ring formation found that while both implicit and explicit solvent models could identify the most favorable reaction pathway, explicit solvent simulations provided a more detailed picture of solute-solvent interactions. rsc.org However, for reactions where the solvent does not directly participate, implicit models can often provide a good approximation at a lower computational cost. rsc.org

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Beyond reaction mechanisms, quantum chemical calculations are used to predict a wide range of molecular properties and reactivity indices for furan-alkyne systems. These calculations provide a fundamental understanding of the electronic structure, which governs the molecule's behavior.

Methods like DFT can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potentials, and various reactivity descriptors. researchgate.netmdpi.com For example, the analysis of frontier molecular orbitals (HOMO-LUMO gap) can provide insights into the reactivity of the molecule; a smaller gap generally indicates higher reactivity. mdpi.com

In the context of Diels-Alder reactions, conceptual DFT has been used to analyze global and local reactivity indices, such as electrophilicity and nucleophilicity, to predict the roles of the furan (as the nucleophile) and the alkyne (as the electrophile). nih.govresearchgate.net This approach helps in understanding the observed regioselectivity. researchgate.net Furthermore, quantum chemistry-augmented neural networks are emerging as a powerful tool for predicting reactivity, including regioselectivity and activation energies, by combining the accuracy of DFT-derived descriptors with the speed of machine learning. arxiv.org

The following table lists some key molecular properties that can be calculated using quantum chemical methods and their significance in predicting reactivity.

| Calculated Property | Significance | Reference |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | mdpi.com |

| Electrostatic Potential | Shows regions of positive and negative charge, predicting sites for nucleophilic and electrophilic attack. | nih.gov |

| Global Reactivity Indices (Electrophilicity, Nucleophilicity) | Predicts the overall reactive nature of the molecule. | nih.govresearchgate.net |

| Local Reactivity Indices (Fukui Functions) | Predicts the most reactive sites within a molecule. | researchgate.net |

These computational approaches provide a robust framework for predicting the chemical behavior of furan-alkyne compounds like 2-(1-Phenylhept-2-yn-1-yl)furan, guiding synthetic efforts and the design of new reactions.

Mechanistic Bifurcations and Competing Pathways

A fascinating aspect of furan-alkyne chemistry is the existence of mechanistic bifurcations, where a single starting material can lead to different products depending on subtle changes in the reaction conditions or substrate structure. Computational studies are crucial for understanding these divergences. For example, in the reaction of iron carbene complexes with certain alkynes, a mechanistic bifurcation is responsible for the selective formation of furan over phenol (B47542) products, a process influenced by the stereochemistry of the reaction intermediates. nih.gov Another example involves the gold-catalyzed reaction of terminal alkynes, where theoretical calculations have revealed a complex, bifurcated pathway leading to the formation of a highly reactive gold vinylidene intermediate. nih.gov This intermediate can then undergo various insertions, demonstrating a pathway distinct from other expected cyclizations. nih.gov

Computational Design and Screening of Novel Furan-Alkyne Transformations

The insights gained from computational studies are not only explanatory but also predictive, enabling the rational design and screening of new chemical transformations. By calculating the thermodynamic and kinetic parameters of proposed reaction pathways, chemists can screen potential substrates and catalysts in silico before attempting them in the laboratory. researchgate.net For instance, understanding how electronic and steric factors of substituents on the furan or alkyne impact reaction outcomes allows for the design of substrates that favor a desired reaction pathway. maxapress.com This computational-experimental synergy accelerates the discovery of novel, efficient synthetic routes to complex molecules, including new polycyclic structures derived from furan-alkyne precursors. mdpi.com

List of Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For a molecule with multiple distinct proton and carbon environments like this compound, a combination of 1D (¹H, ¹³C) and multi-dimensional NMR experiments is essential for complete signal assignment.

In the ¹H NMR spectrum, the protons of the furan (B31954) and phenyl rings would exhibit characteristic chemical shifts in the aromatic region (typically δ 6.0-8.0 ppm). The single proton at the chiral center, bonded to both the phenyl and furan rings, would appear as a unique singlet or multiplet. The methylene (B1212753) and methyl protons of the heptynyl chain would resonate in the upfield aliphatic region (typically δ 0.8-2.5 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom. The two carbons of the internal alkyne bond would have characteristic shifts in the δ 80-90 ppm range. libretexts.org The carbons of the aromatic rings and the chiral center would also display distinct signals, allowing for a complete carbon skeleton map. For the closely related analog, 1-(1-(furan-2-yl)-3-phenylprop-2-yn-1-yl)piperidine , detailed NMR data has been reported, providing a model for the expected spectral features of the target compound. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Furan-Alkyne Analog Data sourced from a study on 1-(1-(furan-2-yl)-3-phenylprop-2-yn-1-yl)piperidine. rsc.org

For complex structures where 1D spectra exhibit signal overlap, multi-dimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with their directly attached carbon atoms. It is instrumental in definitively assigning which protons are bonded to which carbons, resolving any ambiguity from the 1D spectra. For a simple analog like propargyl alcohol, HSQC spectra clearly map the signals of the methylene protons to the methylene carbon. bmrb.io

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is crucial for determining the stereochemistry and conformation of a molecule. For this compound, a NOESY experiment could confirm the relative positioning of the phenyl and furan rings and their orientation with respect to the heptynyl chain. NOE studies have been successfully employed in the structural elucidation of related complex molecules. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for piecing together molecular fragments by identifying long-range connectivities, such as from the methine proton to the carbons of the aromatic rings and the alkyne. bmrb.io

The central carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is a primary method for determining the enantiomeric excess (ee) of a sample. This is typically achieved by one of two strategies:

Chiral Derivatizing Agents (CDAs): The racemic compound is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. Diastereomers have different physical properties and will exhibit distinct, resolvable signals in the NMR spectrum. The integration of these separate signals allows for the precise calculation of the enantiomeric ratio.

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: An enantiomerically pure CSA (such as a chiral phosphoric acid) or a lanthanide-based chiral shift reagent (e.g., Eu(hfc)₃) is added to the NMR sample. frontiersin.orgacs.org These agents form transient, diastereomeric complexes with each enantiomer, inducing small but measurable differences in the chemical shifts (ΔΔδ) of corresponding protons, allowing for their quantification without chemical modification of the analyte. frontiersin.org This technique has been successfully applied to resolve signals of furan-containing atropisomers and other chiral molecules. frontiersin.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or five decimal places. This precision allows for the determination of the exact elemental composition and, therefore, the molecular formula of the compound. For analogs of the target compound, HRMS has been used to confirm their synthesis and purity. rsc.orgmdpi.comacs.org The experimentally measured mass is compared against the calculated mass for a proposed formula; a match within a narrow tolerance (e.g., <5 ppm) confirms the elemental composition.

Table 2: Representative HRMS Data for Phenyl-Furan-Alkyne Analogs

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would show several characteristic absorption bands.

The most diagnostic feature for an internal alkyne is the C≡C triple bond stretch, which appears as a weak to medium intensity band in the 2100-2260 cm⁻¹ region. libretexts.orgorgchemboulder.com This band is often weak due to the low dipole moment change during the vibration in symmetrically substituted alkynes. libretexts.org Other key vibrations include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), aliphatic C-H stretching from the heptyl chain (~2850-2960 cm⁻¹), aromatic C=C ring stretching (~1450-1600 cm⁻¹), and C-O-C stretching associated with the furan ring (~1000-1300 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Frequencies for Key Functional Groups

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties and Interactions

Electronic absorption (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insight into its conjugation, electronic structure, and excited-state properties. The π-system of this compound, which includes the phenyl and furan rings conjugated through the alkyne bridge, is expected to give rise to distinct absorption bands in the UV region.

Studies on related furan-containing π-conjugated systems show that the position and intensity of absorption and emission maxima are highly sensitive to the molecular structure and substituents. nih.gov For example, pyreno[2,1-b]furans with alkynyl phenyl substituents exhibit absorption bands between 300–525 nm and intense fluorescence. chemistryviews.org The replacement of a thiophene (B33073) unit with a furan unit in similar π-systems can have a significant impact on the photophysical properties due to the furan's greater electron-richness. nih.gov Furthermore, the interactions of such molecules with their environment can be studied; solvatochromism experiments, which measure the shift in absorption or emission maxima in solvents of different polarities, can reveal changes in the dipole moment of the molecule upon electronic excitation. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Confirmation

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous structural determination of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For an analog of the target compound to be analyzed by this method, it must first be obtained as a high-quality single crystal. While the target compound itself may be an oil, solid analogs can provide invaluable structural insights. For instance, the crystal structure of a tert-butyl-substituted pyreno[2,1-b]furan containing a phenylacetylene moiety confirmed its molecular connectivity and solid-state conformation. chemistryviews.org In another study on a furan-substituted co-oligomer, X-ray analysis revealed crucial details about bond lengths and molecular planarity, showing that the furan substitution influenced the rigidity of the molecular backbone. acs.org For a chiral molecule like this compound, crystallographic analysis of a single enantiomer would determine its absolute configuration, providing the ultimate proof of its three-dimensional structure. rsc.org

Table of Mentioned Compounds

Advanced Research Applications of Furan Alkyne Derivatives in Scientific Disciplines

Strategic Building Blocks in Organic Synthesis

The unique configuration of 2-(1-Phenylhept-2-yn-1-yl)furan, featuring both a nucleophilic furan (B31954) ring and an electrophilically activatable alkyne, positions it as a valuable building block in synthetic organic chemistry. smolecule.com Its structure allows for a variety of transformations to construct complex molecular frameworks.

Precursors for Complex Natural Product Scaffolds

Furan derivatives are established precursors for a wide array of natural products. beilstein-journals.org The oxidative transformation of substituted furans can yield hydropyrans, which serve as conformationally rigid templates for the stereoselective synthesis of oxygenated natural products. nih.gov While direct application of this compound in the total synthesis of a specific natural product is not yet documented, its structural motifs are highly relevant. The furan core can be envisioned as a latent 1,4-dicarbonyl moiety, a key structural element in numerous biologically active molecules. ksu.edu.sa Furthermore, the furan ring is a component of many bioactive natural products, including the anticancer agent wortmannin (B1684655) and the antifungal flufuran, highlighting the importance of this heterocycle in medicinal chemistry. beilstein-journals.org Biomimetic synthesis strategies, which mimic natural biosynthetic pathways, often utilize versatile starting materials to construct complex molecular architectures, and furan-alkyne derivatives fit this role well. engineering.org.cn

Intermediates for Synthetically Challenging Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of modern organic chemistry, and furan-alkyne derivatives are powerful intermediates in this pursuit. acs.orgresearchgate.net The compound this compound is an ideal substrate for intramolecular reactions, where the furan can act as a nucleophile to attack the metal-activated alkyne. acs.org Transition metal catalysis, particularly with gold, platinum, and copper, enables a diverse range of cyclization reactions. acs.orgmdpi.comhud.ac.uk

Gold and platinum catalysts, for instance, can activate the alkyne in furan-yne systems, leading to cycloisomerization events that can form complex polycyclic structures. acs.org Research has shown that 5-(2-Furyl)-1-alkynes react in the presence of PtCl₂ to form phenols through a process involving a cyclopropyl (B3062369) platinacarbene intermediate. acs.org Similarly, gold-catalyzed cascade reactions of enynols with furans can produce arylated (Z)-enones through a sequence involving Friedel-Crafts alkylation and furan/alkyne cyclization. researchgate.net These methodologies underscore the potential of this compound to serve as an intermediate for novel, synthetically challenging heterocyclic frameworks. mdpi.comorgsyn.org

Table 1: Catalytic Systems for Transforming Furan-Alkyne Derivatives

| Catalyst System | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| PtCl₂ | Cycloisomerization | Phenols, Dicarbonyls | acs.org |

| PPh₃AuNTf₂ | Cascade Friedel-Crafts/Cycloisomerization | Arylated (Z)-enones | researchgate.net |

| Co(II) Porphyrin | Metalloradical Cyclization | Polysubstituted Furans | nih.gov |

| Copper(I) | Formal [3+2] Cycloaddition | Trisubstituted Furans | mdpi.com |

| Gold(I) | Dehydrative Cyclization | Furans, Pyrroles | organic-chemistry.org |

Potential in Advanced Materials Science

The conjugated system formed by the interplay of the furan, phenyl, and alkyne groups suggests that this compound could be a valuable component in the development of advanced materials with tailored electronic and optical properties.

Application in Optoelectronic and Organic Electronic Devices

Fused polycyclic furans have emerged as promising organic semiconductors for applications in devices like organic light-emitting diodes (OLEDs). acs.org These materials often exhibit wide HOMO-LUMO gaps, intense photoluminescence, and high charge carrier mobilities. acs.org The substitution of thiophene (B33073) with furan in certain organic semiconducting materials has been shown to improve optical properties due to the lower electronegativity of the oxygen atom. acs.org Although the furan in this compound is not fused, its electronic interaction with the phenylacetylene (B144264) moiety can give rise to interesting photophysical properties. Donor-acceptor systems incorporating furan and electron-withdrawing groups have been investigated for optoelectronic applications, suggesting that the phenylalkynylfuran scaffold could be functionalized to create such materials. bohrium.com Fused-ring systems based on furan, such as dithienofuran, are also studied for their potential in optoelectronic devices. bohrium.com

Development of Functional Polymer Materials

Furan-based polymers are gaining attention as materials derived from renewable resources. researchgate.net The compound this compound contains two key functionalities for polymerization: the furan ring and the alkyne. The furan moiety can participate in Diels-Alder "click chemistry" reactions, which has been utilized to create self-healing polymers. rsc.org For example, polymers with furan side chains can react reversibly with dienophiles like triazolinediones (TAD), allowing for thermally induced healing of the material. rsc.org

Furthermore, the alkyne group can undergo polymerization. A novel polymerization technique has been developed where functionalized diynes react with oxygen in the presence of a palladium catalyst to produce soluble poly(tetrasubstituted furan)s. scut.edu.cn This method demonstrates a direct pathway to incorporate the furan ring into the polymer backbone itself. While attempts to polymerize alkyne-furan monomers directly with transition metal halides have faced challenges, indirect routes have been successful. dokumen.pub The development of furan-based polydiacetylenes, which show semiconducting properties, further highlights the potential of furan-alkyne structures in functional polymer science. mdpi.com

Catalytic Substrates in Novel Reaction Development

The compound this compound is an exemplary substrate for the development of new catalytic reactions. The presence of both a furan ring and a reactive alkyne bond provides multiple sites for catalytic activation, enabling complex and elegant chemical transformations. bohrium.com

Transition metals, particularly gold, have been shown to be exceptionally effective in activating alkynes toward nucleophilic attack. hud.ac.uk In the context of this compound, the furan ring can act as an internal nucleophile, leading to intramolecular cyclization reactions. Gold-catalyzed processes can proceed through various intermediates, including gold-carbene species, which can then undergo further reactions to build molecular complexity. smolecule.com For instance, gold-catalyzed cyclization of propargyl alcohols with subsequent trapping by nucleophiles is a known route to substituted furans. hud.ac.uk

Cobalt-catalyzed metalloradical cyclization of alkynes with diazocarbonyls represents another novel approach to synthesize polysubstituted furans with high regioselectivity and functional group tolerance. nih.gov Such catalytic systems demonstrate the utility of alkyne substrates in developing new synthetic methods. The reactivity of the furan-alkyne system can be finely tuned by the choice of catalyst, leading to different product outcomes. For example, platinum catalysis can lead to phenol (B47542) products, while gold catalysis on similar substrates can yield different cyclic structures. acs.orgresearchgate.net This substrate-dependent reactivity is crucial for expanding the toolbox of synthetic organic chemists.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Wortmannin |

| Flufuran |

| Hydropyran |

| (Z)-enone |

| Dithienofuran |

| Triazolinedione |

| Poly(tetrasubstituted furan) |

| Polydiacetylene |

| Diazocarbonyl |

| Phenol |

| Phenylmagnesium bromide |

| Furfural (B47365) |

| Furan-2-yl(phenyl)methanol |

| 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one |

| 2-furoic acid |

| 1,4-dicarbonyl compounds |

| 5-(2-Furyl)-1-alkynes |

| Enynols |

| Poly(2-hydroxyethyl methacrylate) |

| 5-methyl-2-furoic acid |

| 1-phenylhept-2-yn-1-ol |

| 1,3-dicarbonyl compounds |

| Pyrrole |

| Thiophene |

| Tetrahydrofuran |

| Indole |

| C-aryl glycoside |

| (+)-KDO |

| 2-nitrofuran |

| 2-Acetyl furan |

| 1-phenylhept-2-yn-1-one |

| 1,4-difluoro-2-nitrobenzene |

| 12-aminododecanoic acid |

| Benzodifuran |

| Naphthodifuran |

| Anthradifuran |

| Biphenylyl/thiophene |

| Furan-2,5-dicarboxylic acid |

| Perbromofuran |

| 2-ethynylphenol |

| Naphtho[2,3-c]furan-1(3-H)-one |

| 1,3-diphenylprop-2-yn-1-yl but-2-ynoate |

| 1-(2-bromophenyl)-3-phenylprop-2-yn-1-yl but-2-ynoate |

| 2-(1-(4-Methoxyphenyl)hept-2-yn-1-yl)furan |

| 1-[2-(allyloxy)phenyl]hept-2-yn-1-ol |

| Methyl 2-(benzofuran-2-yl)hexanoate |

| 1-(furan-2-yl)-3-phenylprop-2-yn-1-one |

| (R)-2-hydroxy-1-(thiophen-2-yl)-2-(trifluoromethyl)hept-3-yn-1-one |

| 2,5-dimethylfuran |

| 3-Tosylfuran |

| Plakorsin D |

| Tournefolin C |

| Rosefuran |

| Methylenomycin furan |

| Oxanorbornadiene |

| 3,4-fused furan |

| 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one |

| Tetracyanobutadiene |

| Ferrocene |

| 2-amino-3-cyanopyridines |

| N-arylated pyrrolidines |

Probes for Mechanistic Studies in Catalysis

Furan-alkyne derivatives are valuable substrates for investigating the mechanisms of metal-catalyzed reactions due to the multiple reactive sites within their structure. The interplay between the furan ring, the alkyne, and substituents allows these molecules to act as versatile probes for understanding complex catalytic cycles, including intermediates and transition states.

In the context of gold catalysis, compounds structurally similar to this compound are known to be involved in stereoselective syntheses. smolecule.com The proposed mechanism for some of these transformations involves the formation of gold-carbene intermediates. nih.gov The alkyne moiety coordinates to the gold catalyst, which then facilitates an intramolecular cyclization. For certain substrates, this can lead to the formation of a cyclopropyl gold-carbene species. smolecule.com The subsequent reactivity of this intermediate, such as ring-opening and reaction with nucleophiles, provides insight into the catalytic pathway. The stereochemistry of the final products is often determined by the geometry of these transient intermediates, making the starting furan-alkyne derivative a crucial probe for stereoselectivity. smolecule.com

Palladium-catalyzed reactions also offer a rich area for mechanistic studies using furan-alkyne derivatives. The synthesis of the parent scaffold of compounds like this compound can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. smolecule.com Furthermore, furan-alkyne substrates can undergo palladium-catalyzed annulation reactions to form complex polycyclic systems. nih.gov By systematically varying the substituents on the furan and alkyne components and observing the resulting products and reaction kinetics, researchers can deduce the influence of electronic and steric effects on the catalytic cycle. Control experiments, including the attempted isolation of intermediates and isotopic labeling studies with related substrates, are key to building a comprehensive mechanistic picture.

The table below summarizes the types of catalytic reactions and mechanistic features that are typically investigated using furan-alkyne derivatives as probes, based on the available literature for this class of compounds.

| Catalyst System | Reaction Type | Mechanistic Features Probed |

| Gold (Au) | Cycloisomerization, Cycloaddition | Formation of gold-carbene intermediates, nih.gov Stereochemical control through cyclopropyl gold-carbenes, smolecule.com Solvent and counteranion effects on catalyst activity smolecule.com |

| Palladium (Pd) | Cross-coupling (e.g., Sonogashira), Annulation | Oxidative addition, Reductive elimination, Influence of ligands on catalytic efficiency, Atom economy in cascade reactions nih.gov |

| Copper (Cu) | Cycloaddition | Formation of copper carbene intermediates, Regioselectivity in the formation of substituted furans |

| Cobalt (Co) | Furan Synthesis | Metalloradical cyclization pathways, Functional group tolerance |

It is evident that furan-alkyne derivatives are powerful tools for advancing the understanding of reaction mechanisms in catalysis. However, to fully delineate the specific role and potential of This compound as a mechanistic probe, dedicated and detailed research studies on this particular compound are required. Such studies would need to include kinetic analysis, computational modeling, and the spectroscopic characterization of intermediates to provide the granular data necessary for a complete mechanistic understanding.

Future Research Trajectories and Interdisciplinary Perspectives in Furan Alkyne Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The future of synthesizing compounds like 2-(1-Phenylhept-2-yn-1-yl)furan is intrinsically linked to the principles of green chemistry. The goal is to develop protocols that are not only efficient but also minimize environmental impact. nih.gov Research is moving towards the use of renewable resources, safer solvents, and catalytic systems that reduce waste and energy consumption. und.edu

For the synthesis of this compound, which involves the coupling of a furan (B31954) moiety with a phenyl-substituted alkyne, future sustainable protocols could involve:

Renewable Feedstocks: Utilizing biomass-derived furans as the starting material. rjptonline.org Significant research has been focused on converting carbohydrates into furanic platforms like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). und.eduacs.org These can serve as green precursors to the 2-substituted furan core.

Green Solvents: Replacing traditional volatile organic compounds with more environmentally friendly alternatives. Deep eutectic solvents, ionic liquids, or even water could be explored as reaction media for the synthesis of furan derivatives. nih.gov

Alternative Energy Sources: Employing microwave irradiation or ultrasound to promote reactions, which can lead to shorter reaction times and reduced energy consumption compared to conventional heating. primescholars.com

Catalyst Innovation: The use of simple, inexpensive, and non-toxic catalysts, such as molecular iodine, has shown promise in the synthesis of substituted furans and pyrans under solvent-free and ambient conditions. chemrxiv.org Future work could adapt such catalysts for the specific synthesis of propargylfurans.

A comparative look at traditional versus greener synthetic approaches highlights the potential benefits:

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

| Starting Materials | Petroleum-based | Biomass-derived (e.g., from furfural) rjptonline.org |

| Solvents | Volatile organic compounds | Deep eutectic solvents, water, or solvent-free nih.govchemrxiv.org |

| Catalysts | Heavy or precious metals | Benign catalysts (e.g., molecular iodine), biocatalysts chemrxiv.org |

| Energy Input | Conventional heating (prolonged) | Microwave, ultrasound, ambient temperature primescholars.com |

| Waste Generation | Higher, with potentially hazardous byproducts | Lower, with more benign byproducts |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to become indispensable tools in chemical synthesis, moving from predictive modeling to the autonomous execution of experiments. rjptonline.orgbeilstein-journals.orgresearchgate.netijsea.comengineering.org.cn For a specific target like this compound, these technologies can accelerate discovery and optimization in several ways.

Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the most promising reaction pathways and conditions. rjptonline.orgresearchgate.net For the synthesis of this compound, AI could predict the optimal catalyst, solvent, and temperature for the coupling of a 2-substituted furan with 1-phenylhept-2-yne, potentially uncovering novel and more efficient routes. researchgate.net

Yield Optimization: Bayesian optimization and other ML algorithms can efficiently explore the vast parameter space of a chemical reaction to find conditions that maximize the yield. beilstein-journals.org This would be particularly valuable for optimizing the synthesis of this compound, minimizing the number of experiments required and thus saving time and resources.

Mechanism Elucidation: AI can assist in elucidating reaction mechanisms by analyzing complex datasets from quantum chemical calculations. ijsea.com This could provide deeper insights into the formation of this compound, for instance, by modeling the transition states in its synthesis. Recent studies have used DFT calculations to create predictive models for the reactivity of furans, which could be expanded to include furan-alkyne coupling reactions. nih.gov

The impact of AI on the synthesis of furan-alkynes can be conceptualized in the following stages:

| Stage | Application of AI/ML | Potential Impact on this compound Synthesis |

| Design | Retrosynthesis prediction to identify viable synthetic routes. engineering.org.cn | Suggests novel and efficient pathways from available starting materials. |

| Prediction | Forward reaction prediction to estimate product structure and yield. researchgate.net | Predicts the success and yield of coupling a furan precursor with 1-phenylhept-2-yne under various conditions. |

| Optimization | Bayesian optimization to fine-tune reaction parameters. beilstein-journals.org | Rapidly identifies the optimal temperature, catalyst loading, and solvent for maximum yield. |

| Automation | Integration with robotic platforms for autonomous experimentation. beilstein-journals.org | Enables high-throughput screening of conditions for the synthesis of this compound and its derivatives. |

Exploration of Bio-Inspired Catalysis for Furan-Alkyne Transformations

Nature provides a vast inspiration for catalysis, and the use of enzymes and bio-inspired catalysts is a rapidly growing field in organic synthesis. nih.govcolab.ws These methods offer high selectivity and operate under mild, environmentally benign conditions. acs.orgeuropa.eu

For the synthesis of this compound, a bio-inspired approach could involve:

Enzymatic Synthesis of Precursors: Enzymes are already used to produce furan derivatives like 2,5-furandicarboxylic acid (FDCA) from biomass. acs.orgrug.nlnih.gov Future research could focus on developing enzymes that can synthesize the specific 2-substituted furan precursor needed for this compound.

Novel Biocatalysts for C-C Bond Formation: While challenging, the ultimate goal would be to engineer an enzyme that can directly catalyze the coupling of the furan and alkyne moieties. This could involve the design of artificial enzymes that combine a protein scaffold with an abiological catalytic site. rug.nl

Chemoenzymatic Cascades: A more immediate approach is the combination of enzymatic and chemical catalysis in a one-pot process. nih.gov For example, an enzyme could be used to generate a chiral furan precursor, which then undergoes a metal-catalyzed coupling with the alkyne.

The following table outlines potential biocatalytic strategies for the synthesis of furan-alkyne compounds:

| Biocatalytic Strategy | Description | Applicability to this compound |

| Whole-Cell Biocatalysis | Using microorganisms to convert a starting material into a desired product. | Could be engineered to produce furan precursors from simple sugars. google.com |

| Isolated Enzyme Catalysis | Using purified enzymes to perform specific chemical transformations. nih.gov | An engineered oxidase or transferase could potentially be used for the key bond-forming step. |

| Artificial Metalloenzymes | Combining a protein scaffold with a metal cofactor to create a catalyst for a non-natural reaction. rug.nl | A designed enzyme could catalyze the specific propargylic alkylation required. |

| Systems Biocatalysis | Designing multi-enzyme pathways for complex syntheses. frontiersin.org | A multi-step enzymatic pathway could be designed to convert a simple biomass-derived molecule into this compound. |

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in-situ spectroscopic techniques allow chemists to monitor reaction kinetics, identify transient intermediates, and elucidate mechanisms in real-time. numberanalytics.commdpi.com

For the synthesis of this compound, these techniques would be invaluable:

Real-time Optimization: By continuously monitoring the concentration of reactants, products, and byproducts, reaction conditions can be adjusted in real-time to maximize yield and minimize impurities.

Intermediate Identification: Techniques like in-situ NMR and IR spectroscopy can help identify short-lived intermediates in the catalytic cycle of furan-alkyne coupling reactions. libretexts.org This information is critical for understanding the reaction mechanism and designing more efficient catalysts.

Kinetic Analysis: Detailed kinetic data can be obtained, providing insights into the rate-determining steps of the reaction. This is essential for rational catalyst design and process scale-up.

A variety of spectroscopic tools are available for real-time monitoring:

| Spectroscopic Technique | Information Gained | Potential Application for this compound Synthesis |

| NMR Spectroscopy | Structural information, quantification of species. mdpi.comlibretexts.org | Tracking the conversion of the furan and alkyne precursors and identifying the structure of any intermediates or byproducts. |

| FTIR/Raman Spectroscopy | Vibrational modes, functional group analysis. numberanalytics.commdpi.com | Monitoring the disappearance of starting material functional groups (e.g., C-H of the alkyne) and the appearance of the product. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophoric species. mdpi.com | Useful for monitoring reactions involving colored catalysts or intermediates. |

| Mass Spectrometry | Mass-to-charge ratio, identification of species in the reaction mixture. | Can be coupled with other techniques to identify products and intermediates. |

Synergistic Approaches Combining Photochemistry and Transition Metal Catalysis

The merger of photoredox catalysis with transition metal catalysis has emerged as a powerful strategy for forging new chemical bonds under mild conditions. sci-hub.senih.govrsc.orgprinceton.edu This synergistic approach allows for the generation of radical intermediates that can participate in catalytic cycles, opening up new avenues for reactivity. sci-hub.senih.gov

In the context of synthesizing this compound, this dual catalysis could offer significant advantages:

Novel Bond Activations: Photoredox catalysis can enable the use of previously unreactive starting materials by generating radical species under mild conditions. sci-hub.se This could allow for the direct C-H functionalization of the furan ring, for example. nih.gov

Mild Reaction Conditions: These reactions often proceed at room temperature, powered by visible light, which is more energy-efficient and can improve the functional group tolerance of the reaction.

Access to New Mechanisms: The combination of a photocatalyst and a transition metal catalyst can lead to unique reaction pathways that are not accessible with either catalyst alone. nih.govprinceton.edu For the synthesis of this compound, a dual catalytic system could involve a photoredox-generated furan radical that then enters the catalytic cycle of a transition metal to couple with the alkyne.

The general principle of a synergistic photoredox/transition metal catalytic cycle is as follows:

| Step | Description | Relevance to this compound |

| 1. Photoexcitation | The photocatalyst absorbs light and is excited to a higher energy state. | A suitable photocatalyst like an iridium or ruthenium complex is chosen. |

| 2. Single Electron Transfer (SET) | The excited photocatalyst engages in an electron transfer with a substrate, generating a radical intermediate. | A furan precursor could be oxidized or reduced to a furan-centered radical. sci-hub.se |

| 3. Transition Metal Catalytic Cycle | The radical intermediate is trapped by a transition metal catalyst (e.g., copper, nickel, palladium). | The furan radical adds to a transition metal complex, which then coordinates with the 1-phenylhept-2-yne. |

| 4. Reductive Elimination | The final product, this compound, is formed, and the transition metal catalyst is regenerated. | The C-C bond between the furan and alkyne moieties is formed. |

| 5. Photocatalyst Regeneration | The photocatalyst returns to its ground state, completing the cycle. | The photocatalyst is ready to absorb another photon. |

Q & A

Q. What advanced techniques optimize regioselective functionalization of the furan ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.